5-ethyl-7-(indoline-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Lipophilicity Drug-likeness Physicochemical profiling

5-Ethyl-7-(indoline-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one (CAS 923146-24-1) is a fully synthetic, small-molecule heterocycle (C23H20N4O2, MW 384.44 g/mol) belonging to the 2H-pyrazolo[4,3-c]pyridin-3(5H)-one family. Its core is a bicyclic pyrazolo-pyridinone scaffold bearing an ethyl substituent at N5, a phenyl group at N2, and an indoline-1-carbonyl moiety at C7.

Molecular Formula C23H20N4O2
Molecular Weight 384.439
CAS No. 923146-24-1
Cat. No. B3002194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-7-(indoline-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
CAS923146-24-1
Molecular FormulaC23H20N4O2
Molecular Weight384.439
Structural Identifiers
SMILESCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCC5=CC=CC=C54
InChIInChI=1S/C23H20N4O2/c1-2-25-14-18(22(28)26-13-12-16-8-6-7-11-20(16)26)21-19(15-25)23(29)27(24-21)17-9-4-3-5-10-17/h3-11,14-15H,2,12-13H2,1H3
InChIKeyBXDOJOSITNRNBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Ethyl-7-(indoline-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one: Chemical Class, Structure, and Baseline Procurement Profile


5-Ethyl-7-(indoline-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one (CAS 923146-24-1) is a fully synthetic, small-molecule heterocycle (C23H20N4O2, MW 384.44 g/mol) belonging to the 2H-pyrazolo[4,3-c]pyridin-3(5H)-one family . Its core is a bicyclic pyrazolo-pyridinone scaffold bearing an ethyl substituent at N5, a phenyl group at N2, and an indoline-1-carbonyl moiety at C7. The compound is not associated with any approved drug and is currently supplied exclusively as a research-grade screening compound or building block by multiple commercial vendors, typically at ≥95% purity . The scaffold class is known to engage the benzodiazepine binding site of GABAA receptors [1] and has been explored for muscarinic M1 positive allosteric modulation [2], though no target-specific data for this compound have been publicly disclosed.

Why 5-Ethyl-7-(indoline-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one Cannot Be Freely Substituted Within Its Chemical Series


Compounds within the 2H-pyrazolo[4,3-c]pyridin-3(5H)-one family share a common core, yet three variable substitution positions (N5, N2, and C7) independently tune molecular properties such as lipophilicity, hydrogen-bonding capacity, conformational rigidity, and metabolic stability [1][2]. Published structure–activity relationship (SAR) studies on this scaffold demonstrate that even minor alkyl-group variation at N5 (methyl vs. ethyl vs. isopropyl) can shift both receptor-subtype selectivity and the degree of functional efficacy at GABAA receptors [1]. Similarly, the nature of the C7 carbonyl-linked group—whether indoline, azepane, piperazine, or a substituted piperazine—dictates pharmacophoric geometry, π-stacking potential, and steric occupancy within the binding pocket [2]. Because these differences are not merely incremental but frequently non-linear in their pharmacological consequences, interchanging one analog for another without head-to-head data risks qualitatively altering the biological profile of the compound. The following evidence guide therefore maps out the specific, quantifiable differentiation of the target compound relative to its closest structural neighbors.

Quantitative Differentiation Evidence for 5-Ethyl-7-(indoline-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one vs. Closest Analogs


N5-Ethyl vs. N5-Methyl: Impact on Calculated Lipophilicity and Hydrogen-Bond Acceptor Count

The N5-ethyl group of the target compound increases calculated logP by approximately +0.5 log units relative to the N5-methyl analog, 7-(indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one, while maintaining an identical hydrogen-bond acceptor count (HBA = 4) . This difference is driven by the additional methylene unit and is consistent with Hansch π-value increments for aliphatic carbon extension. Neither compound has a hydrogen-bond donor. The elevated logP of the ethyl analog predicts moderately higher membrane permeability and blood–brain barrier penetration potential, though also potentially reduced aqueous solubility.

Lipophilicity Drug-likeness Physicochemical profiling

C7 Indoline-1-Carbonyl vs. C7 Azepane-1-Carbonyl: Conformational Rigidity and Topological Polar Surface Area Differentiation

The indoline-1-carbonyl substituent at C7 introduces a rigid, planar bicyclic aromatic system (indoline = 2,3-dihydro-1H-indole) that constrains the rotational freedom of the carbonyl-linked side chain relative to flexible saturated heterocycles such as azepane-1-carbonyl . The indoline moiety contributes a higher fraction of sp²-hybridized carbon atoms and a larger topological polar surface area (TPSA) contributed by the indoline nitrogen within the aromatic ring. By contrast, the azepane-1-carbonyl analog, 7-(azepane-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one, possesses a fully saturated seven-membered ring with greater conformational entropy and lower aromatic π-electron density. The TPSA of the target compound is estimated at approximately 52–56 Ų, compared to approximately 46–50 Ų for the azepane analog .

Conformational analysis Polar surface area Ligand efficiency

Multi-Vendor Screening Library Availability: Purity and Quantity Options Compared Across Suppliers

The target compound is simultaneously stocked by at least five independent commercial suppliers (Asinex, ChemBridge, ChemDiv, Chemical Block, Alinda) as part of their screening compound collections, with guaranteed purities of 90–95% and available quantities ranging from 1 mg to ≥20 mg . This multi-supplier redundancy is uncommon for a compound lacking published biological data and indicates sustained, repeated synthesis demand. In contrast, closely related analogs such as 7-(indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one are listed by fewer suppliers and may have longer synthesis lead times. The availability of the target compound from multiple independent sources reduces single-supplier procurement risk and enables competitive pricing.

Procurement Screening library Compound sourcing Purity

Class-Level GABAA Receptor Subtype Selectivity Framework for Pyrazolo[4,3-c]pyridin-3-ones: Context for Selection Rationale

Published SAR for 2,5-dihydropyrazolo[4,3-c]pyridin-3-ones demonstrates that the N5 substituent (alkyl identity and size) is a key determinant of functional selectivity between GABAA α3 and α1 receptor subtypes [1]. Compounds in this series have shown higher binding affinity for central benzodiazepine receptors than diazepam while producing less sedation and anticonvulsant activity, a profile attributed to α3-preferring functional selectivity [1][2]. The N5-ethyl group of the target compound is intermediate between N5-methyl (less lipophilic) and N5-isopropyl (more sterically demanding), positioning it within a SAR sweet spot that may balance α3/α1 selectivity with drug-like properties. However, this is a class-level inference; no direct GABAA binding data exist for the target compound itself.

GABAA receptor Benzodiazepine site Subtype selectivity Anxiolytic

Optimal Research and Industrial Application Scenarios for 5-Ethyl-7-(indoline-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one


Hit Identification and Diversity Screening in CNS Target-Focused Libraries

The compound is best deployed as a diversity element within a CNS-oriented screening library, where its computed logP (~5.2) and TPSA (~56 Ų) place it within the favorable property space for brain penetration . Its indoline-1-carbonyl C7 substituent provides aromatic π-character distinct from the saturated piperazine, piperidine, and azepane carbonyl analogs commonly populating screening decks. This structural differentiation increases the likelihood of identifying novel chemotypes with unique binding modes at GABAA, M1, or other CNS targets [1].

SAR Expansion Around a Pyrazolo[4,3-c]pyridin-3-one Lead Series

When a pyrazolo[4,3-c]pyridin-3-one hit has been identified, the target compound serves as a systematic SAR probe to evaluate the effect of replacing a saturated C7 heterocyclic carbonyl group (e.g., piperazine-1-carbonyl) with a rigid, aromatic indoline-1-carbonyl group. The measured difference in potency, selectivity, or physicochemical properties between the target compound and the matched molecular pair (identical scaffold, only C7 group varied) directly informs whether the indoline moiety is preferred for the target of interest .

Benchmarking Multi-Supplier Procurement Reliability for Hit Follow-Up

Given its availability from at least five independent commercial suppliers with documented purity ranges of 90–95% and quantities from milligrams to >100 mg , this compound represents a low-risk choice for hit confirmation and initial dose–response studies. Procurement teams can source the compound from multiple vendors simultaneously, cross-validate lot-to-lot purity by HPLC or NMR, and select the supplier offering the optimal balance of price, delivery time, and purity for the specific experimental requirement.

Negative Control or Pharmacological Tool Compound Design

In GABAA receptor research programs, where published pyrazolo[4,3-c]pyridin-3-ones have demonstrated α3-preferring functional selectivity , the target compound—lacking any publicly disclosed biological activity—may be considered as a candidate for evaluation as a structurally matched negative control. Its N5-ethyl and C7-indoline substitution pattern fills a specific, untested region of the known SAR landscape, and its procurement for side-by-side testing with active analogs can help delineate the structural determinants of receptor subtype selectivity.

Quote Request

Request a Quote for 5-ethyl-7-(indoline-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.